molecular formula C19H17N3O2S B2976541 N-(2-methoxyphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide CAS No. 801226-58-4

N-(2-methoxyphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide

Cat. No.: B2976541
CAS No.: 801226-58-4
M. Wt: 351.42
InChI Key: MMECRCKHHDKMTF-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a pyrimidinylsulfanylmethyl group, and a benzamide moiety, which collectively contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide typically involves a multi-step process:

  • Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 4-(chloromethyl)benzoic acid with an amine derivative under basic conditions to form the benzamide linkage.

  • Introduction of the Pyrimidinylsulfanylmethyl Group: : The next step involves the introduction of the pyrimidinylsulfanylmethyl group. This can be done by reacting the benzamide intermediate with a pyrimidin-2-ylthiol in the presence of a suitable base, such as sodium hydride, to facilitate the nucleophilic substitution reaction.

  • Methoxylation: : Finally, the methoxy group is introduced by methylation of the phenolic hydroxyl group using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidinylsulfanylmethyl group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the nitro group (if present) or the carbonyl group in the benzamide moiety, converting them to amines or alcohols, respectively.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), sulfonating agents (SO3/H2SO4)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Nitro derivatives, halogenated compounds, sulfonated derivatives

Scientific Research Applications

N-(2-methoxyphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites on proteins, modulating their activity. The methoxyphenyl group can enhance lipophilicity, aiding in membrane permeability, while the pyrimidinylsulfanylmethyl group can participate in hydrogen bonding and van der Waals interactions, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-4-(pyridin-2-ylsulfanylmethyl)benzamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    N-(2-methoxyphenyl)-4-(thiazol-2-ylsulfanylmethyl)benzamide: Contains a thiazole ring instead of a pyrimidine ring.

    N-(2-methoxyphenyl)-4-(pyrimidin-2-ylmethyl)benzamide: Lacks the sulfur atom in the side chain.

Uniqueness

N-(2-methoxyphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide is unique due to the presence of the pyrimidinylsulfanylmethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature can influence the compound’s binding affinity and specificity towards molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-24-17-6-3-2-5-16(17)22-18(23)15-9-7-14(8-10-15)13-25-19-20-11-4-12-21-19/h2-12H,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMECRCKHHDKMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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